molecular formula C12H12N2O B113376 5-(Benzyloxy)pyridin-2-amine CAS No. 96166-00-6

5-(Benzyloxy)pyridin-2-amine

Cat. No.: B113376
CAS No.: 96166-00-6
M. Wt: 200.24 g/mol
InChI Key: KMWUTRXLBBOIJE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a benzyloxy group at the 5-position and an amino group at the 2-position.

Mechanism of Action

Target of Action

The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .

Mode of Action

It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Benzyloxy)pyridin-2-amine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is known that the compound can interact with various types of cells and cellular processes. For example, it has been used in machine learning based intramolecular potential construction to reproduce the quantum mechanical potential energy surface .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Dosage Effects in Animal Models

It is known that the compound can interact with various types of cells and cellular processes .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups .

Transport and Distribution

It is known that the compound can interact with various types of cells and cellular processes .

Subcellular Localization

It is known that the compound can interact with various types of cells and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyridin-2-amine typically involves the following steps:

    Nitration and Reduction: The starting material, 5-hydroxypyridine, undergoes nitration to form 5-nitropyridine. This is followed by reduction to yield 5-aminopyridine.

    Benzylation: The 5-aminopyridine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • 3-(Benzyloxy)pyridin-2-amine
  • 4-(Benzyloxy)pyridin-2-amine
  • 2-Amino-5-(benzyloxy)pyridine

Comparison:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUTRXLBBOIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624664
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96166-00-6
Record name 5-(Benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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